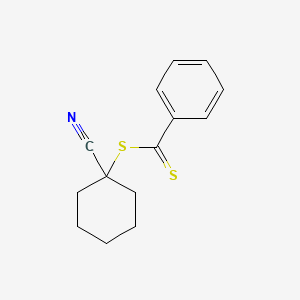![molecular formula C19H21NO B14237433 2-Propenamide, N,N-bis[(1R)-1-phenylethyl]- CAS No. 364782-99-0](/img/structure/B14237433.png)
2-Propenamide, N,N-bis[(1R)-1-phenylethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, N,N-bis[(1R)-1-phenylethyl]- is a chemical compound with the molecular formula C19H21NO It is characterized by the presence of two phenylethyl groups attached to the nitrogen atom of the propenamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N,N-bis[(1R)-1-phenylethyl]- typically involves the alkylation of (R,R)-2-Li enolate with bis[α-phenylethyl]amide auxiliary. This reaction shows substantial stereoinduction, leading to a high diastereoselectivity . The reaction conditions often include the use of specific solvents and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for 2-Propenamide, N,N-bis[(1R)-1-phenylethyl]- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenamide, N,N-bis[(1R)-1-phenylethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted propenamide compounds.
Aplicaciones Científicas De Investigación
2-Propenamide, N,N-bis[(1R)-1-phenylethyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propenamide, N,N-bis[(1R)-1-phenylethyl]- involves its interaction with molecular targets through its phenylethyl groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenamide, N,N’-methylenebis-: Another propenamide derivative with different substituents on the nitrogen atom.
Diacetone acrylamide: A compound with similar reactivity but different structural features.
Uniqueness
2-Propenamide, N,N-bis[(1R)-1-phenylethyl]- is unique due to its specific phenylethyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
364782-99-0 |
|---|---|
Fórmula molecular |
C19H21NO |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
N,N-bis[(1R)-1-phenylethyl]prop-2-enamide |
InChI |
InChI=1S/C19H21NO/c1-4-19(21)20(15(2)17-11-7-5-8-12-17)16(3)18-13-9-6-10-14-18/h4-16H,1H2,2-3H3/t15-,16-/m1/s1 |
Clave InChI |
WWVKGBMQXURYCB-HZPDHXFCSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)C(=O)C=C |
SMILES canónico |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


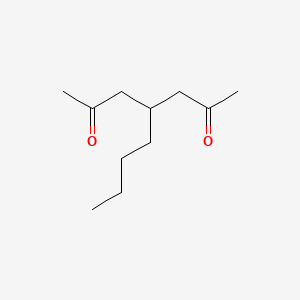

![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)
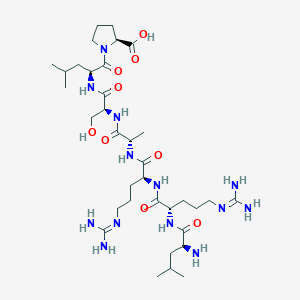
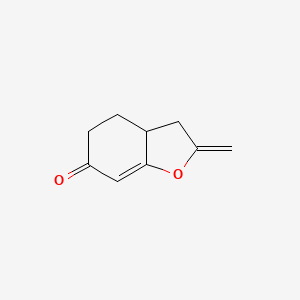
![4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine)](/img/structure/B14237393.png)
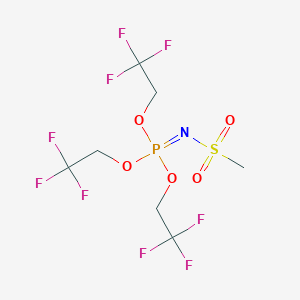
![2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14237396.png)
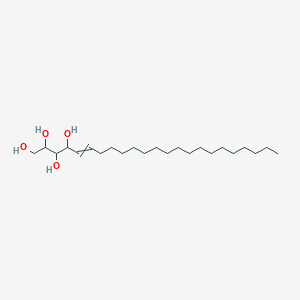

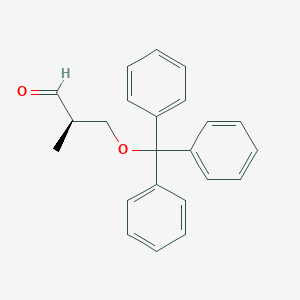
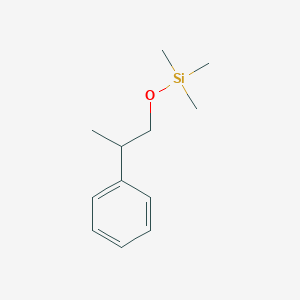
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
